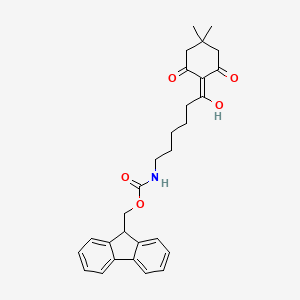Fmoc-Aca-DIM
CAS No.: 2379561-08-5
Cat. No.: VC11662695
Molecular Formula: C29H33NO5
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2379561-08-5 |
|---|---|
| Molecular Formula | C29H33NO5 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate |
| Standard InChI | InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34) |
| Standard InChI Key | PSGCBHQGKHOXNZ-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
| Canonical SMILES | CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Introduction
Structural and Chemical Characterization of Fmoc-Aca-DIM
Fmoc-Aca-DIM is hypothesized to consist of a fluorenylmethyloxycarbonyl (Fmoc) protecting group linked to an aminocoumarin acetic acid (Aca) backbone, with a dipeptide or dimeric (DIM) moiety. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), shields amine functionalities during iterative coupling reactions . The Aca component, derived from 7-N-Fmoc-aminocoumarin-4-acetic acid (Fmoc-ACA-OH), introduces fluorescence properties critical for tracking enzymatic activity or molecular interactions . The DIM segment likely refers to a dimeric structure, possibly involving β-sheet-promoting residues or hydrophobic motifs that enhance self-assembly .
Table 1: Comparative Properties of Fmoc-Aca-DIM Analogs
Synthesis and Modification Strategies
Fmoc-Aca-DIM is synthesized via Fmoc-based SPPS, leveraging protocols standardized for analogous compounds. Critical steps include:
Resin Loading and Deprotection
Wang-type resins are functionalized with Fmoc-ACA-OH, followed by capping unreacted hydroxyls with acetic anhydride . Subsequent Fmoc deprotection uses 20% piperidine in DMF, ensuring a free amine for peptide elongation .
Peptide Coupling and Cyclization
Coupling agents like HATU/collidine activate carboxyl groups of incoming amino acids, enabling stepwise assembly of the DIM sequence . For macrocyclic structures (e.g., β-hairpin peptides), δ-ornithine (δOrn) turn mimics and N-methylation are employed to constrain conformations and prevent aggregation .
Post-Synthetic Modifications
Post-cleavage, Aca-containing peptides undergo decarboxylation under basic conditions to yield fluorogenic AMC (7-amino-4-methylcoumarin) derivatives . This property is exploited in protease activity assays, where enzymatic cleavage releases AMC, detectable via fluorescence .
Applications in Biomedical Research
Enzyme Activity Profiling
Fmoc-Aca-DIM’s fluorogenic backbone enables real-time monitoring of endopeptidases. For instance, Fmoc-ACA-OH derivatives serve as substrates for proteases like thrombin, with cleavage kinetics quantified via fluorescence spectroscopy . Such assays are pivotal in drug discovery for identifying enzyme inhibitors .
Drug Delivery Systems
Fmoc-dipeptides (e.g., Fmoc-FF) self-assemble into hydrogels capable of hosting silver nanoclusters or therapeutic agents . By analogy, Fmoc-Aca-DIM could stabilize drug payloads through π-π stacking and hydrophobic interactions, enhancing bioavailability and controlled release .
Materials Science
In microfluidic platforms (e.g., Microfluidic Print-to-Synthesis), Fmoc-protected peptides are arrayed for high-throughput screening . Fmoc-Aca-DIM’s fluorescence could streamline the identification of bioactive peptides or materials with tailored electronic properties .
Research Findings and Innovations
pH-Dependent Self-Assembly
Studies on Fmoc-FF reveal pH-sensitive morphological transitions, from fibrillar hydrogels at high pH to flat ribbons at neutral conditions . Similar behavior in Fmoc-Aca-DIM could enable stimuli-responsive materials for biosensing or tissue engineering .
Enhanced Enzyme Stability
Immobilizing enzymes (e.g., laccase) within Fmoc-K/Fmoc-F hydrogels improves catalytic activity and thermal stability . Fmoc-Aca-DIM’s rigid scaffold may offer analogous advantages, particularly in industrial biocatalysis .
Electrical Conductivity in Hybrid Materials
Fmoc-K(Fmoc)D/polyaniline hybrids exhibit metal-like conductivity, a trait exploitable in bioelectronics . Incorporating Aca’s fluorescence into such systems could yield multifunctional materials for optoelectronic applications .
Challenges and Future Directions
Synthetic Complexity
Coupling N-methyl amino acids in Fmoc-Aca-DIM requires double coupling steps to overcome steric hindrance, increasing synthesis time and cost . Automated platforms like MPS may mitigate these issues through precision dispensing .
Cytotoxicity Concerns
While Fmoc groups enhance solubility, they exhibit dose-dependent cytotoxicity in cell cultures . Structural tuning (e.g., PEGylation) could reduce toxicity while retaining functionality .
Scalability for Industrial Use
Transitioning from lab-scale synthesis (nanoliters per reaction) to industrial production demands innovations in continuous-flow microreactors or immobilized enzyme systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume